molecular formula C20H21FN4O3 B2998545 1-Cyclohexyl-4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione CAS No. 2379976-28-8

1-Cyclohexyl-4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione

Cat. No. B2998545
CAS RN: 2379976-28-8
M. Wt: 384.411
InChI Key: NDPYUAFHBCPLIX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, an oxadiazole ring, a pyrazine dione structure, and a fluorophenyl group .


Molecular Structure Analysis

The cyclohexyl group suggests the presence of a six-membered carbon ring. The oxadiazole and pyrazine rings are heterocyclic structures containing nitrogen and oxygen atoms . The fluorophenyl group indicates the presence of a phenyl ring (a six-membered carbon ring) with a fluorine substituent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s a potent reactant, it might pose risks if not handled correctly .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in fields like medicinal chemistry, materials science, or chemical synthesis, depending on its characteristics .

properties

IUPAC Name

1-cyclohexyl-4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c21-15-6-4-5-14(11-15)12-17-22-18(28-23-17)13-24-9-10-25(20(27)19(24)26)16-7-2-1-3-8-16/h4-6,9-11,16H,1-3,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPYUAFHBCPLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione

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